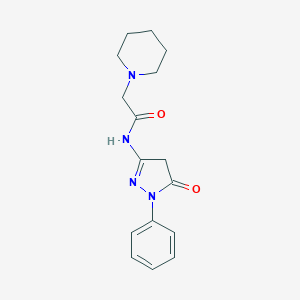
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide, also known as OPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. OPDA belongs to the class of pyrazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism Of Action
The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators, such as prostaglandins. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has also been shown to have analgesic properties, which may be due to its ability to inhibit COX-2 activity.
Advantages And Limitations For Lab Experiments
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide. One area of research is the development of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the development of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide and its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with piperidine and acetic anhydride in the presence of a catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide. The yield of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been extensively studied for its potential application in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
Product Name |
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(1-piperidinyl)acetamide |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-19-9-5-2-6-10-19)17-14-11-16(22)20(18-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18,21) |
InChI Key |
QJYCFWIOFFNJEX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(diethylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276240.png)
![Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276242.png)
![Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276243.png)
![Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276244.png)
![Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276245.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276246.png)
![8-(4-Methoxyphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276247.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether](/img/structure/B276253.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2-(3-methoxyphenyl)-5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276263.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)